2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is a compound that features a trimethoxyphenyl group attached to a nicotinic acid moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid typically involves the reaction of 3,4,5-trimethoxyaniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A psychoactive compound with hallucinogenic properties.
3,4,5-Trimethoxybenzoic acid: Known for its anti-inflammatory and anti-microbial activities.
Mescaline: A naturally occurring psychedelic compound.
Uniqueness
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is unique due to its combination of the trimethoxyphenyl group with a nicotinic acid moiety. This structure allows it to exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O5 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c1-20-11-7-9(8-12(21-2)13(11)22-3)17-14-10(15(18)19)5-4-6-16-14/h4-8H,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
WZVSBGCAFFQRAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.